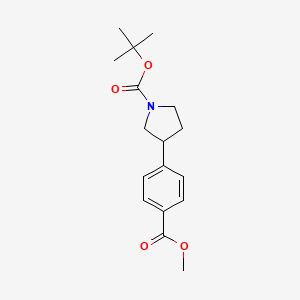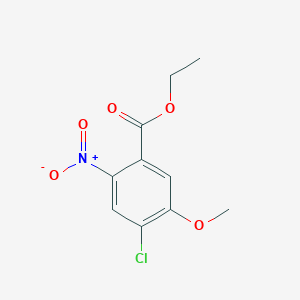
1-(Bromomethyl)-3-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-methoxynaphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, where a bromomethyl group is attached to the first carbon and a methoxy group is attached to the third carbon of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methoxynaphthalene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxynaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-3-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-(Hydroxymethyl)-3-methoxynaphthalene or 1-(Cyanomethyl)-3-methoxynaphthalene.
Oxidation: Formation of 1-(Bromomethyl)-3-naphthaldehyde or 1-(Bromomethyl)-3-naphthoic acid.
Reduction: Formation of 1-Methyl-3-methoxynaphthalene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-methoxynaphthalene has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-3-methoxynaphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing it to participate in various substitution reactions. The methoxy group can influence the electronic properties of the naphthalene ring, affecting the compound’s reactivity and interaction with other molecules. Molecular targets and pathways involved include nucleophilic attack on the bromomethyl group and electrophilic aromatic substitution on the naphthalene ring.
Comparación Con Compuestos Similares
1-(Bromomethyl)naphthalene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methoxynaphthalene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
1-(Chloromethyl)-3-methoxynaphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
Uniqueness: 1-(Bromomethyl)-3-methoxynaphthalene is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C12H11BrO |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3-methoxynaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13/h2-7H,8H2,1H3 |
Clave InChI |
XRXSIPTZKLBIMD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2C(=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


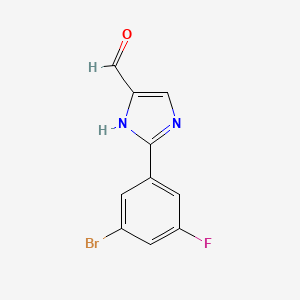
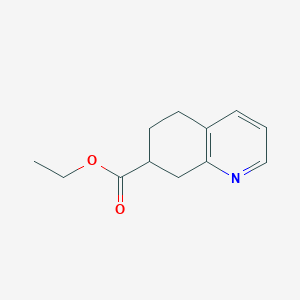
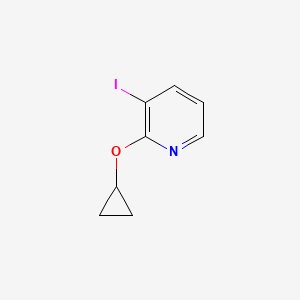
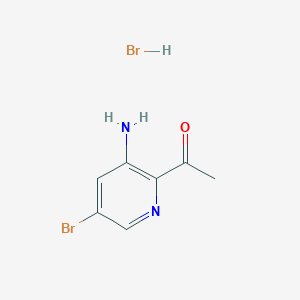
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)

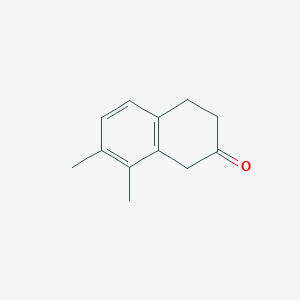
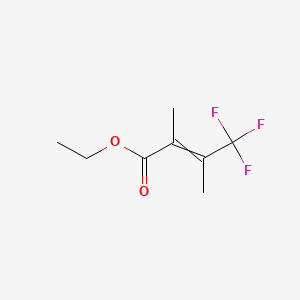
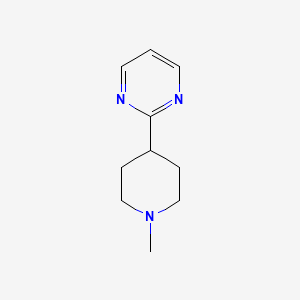
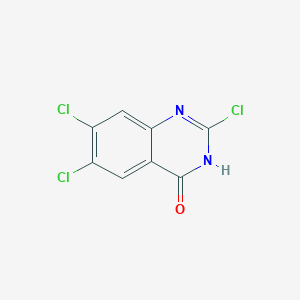
![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
